molecular formula C7H7BF3NO3 B1529859 (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1429874-11-2

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B1529859
CAS RN: 1429874-11-2
M. Wt: 220.94 g/mol
InChI Key: RBIFHAWLTLCJFB-UHFFFAOYSA-N
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Description

“(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1429874-11-2. It has a molecular weight of 220.94 . The IUPAC name for this compound is 2-methoxy-6-(trifluoromethyl)-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BF3NO3/c1-15-6-4 (8 (13)14)2-3-5 (12-6)7 (9,10)11/h2-3,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that pyridinylboronic acids are often used in phosphine-free Suzuki-Miyaura cross-coupling reactions and regioselective Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.94 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Suzuki–Miyaura Coupling

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has widespread applications in organic synthesis. Here’s how it works:

Receptor Antagonists

Finally, (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid contributes to the development of receptor antagonists. These compounds selectively block specific receptors, making them valuable in drug discovery and pharmacology.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

The primary target of the compound (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid are primarily related to its role in the SM coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds, contributing to the synthesis of a variety of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. For instance, the compound is known to be stable and environmentally benign , suggesting that it may be resistant to degradation in various environmental conditions.

properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIFHAWLTLCJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS RN

1429874-11-2
Record name [2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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